molecular formula C12H17N3O2 B2654142 Ethyl 3-[(2,2-dimethylcyclopropyl)amino]pyridazine-4-carboxylate CAS No. 2248392-34-7

Ethyl 3-[(2,2-dimethylcyclopropyl)amino]pyridazine-4-carboxylate

Cat. No. B2654142
CAS RN: 2248392-34-7
M. Wt: 235.287
InChI Key: AMXGGZIFMKHJRY-UHFFFAOYSA-N
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Description

Ethyl 3-[(2,2-dimethylcyclopropyl)amino]pyridazine-4-carboxylate, also known as DMCPA, is a chemical compound that has gained attention in the scientific community due to its potential use as a pharmacological tool. DMCPA is a pyridazine derivative that has been shown to have unique properties, making it a promising candidate for further research.

Mechanism of Action

Ethyl 3-[(2,2-dimethylcyclopropyl)amino]pyridazine-4-carboxylate acts as a positive allosteric modulator of the α7 nicotinic acetylcholine receptor. This means that Ethyl 3-[(2,2-dimethylcyclopropyl)amino]pyridazine-4-carboxylate enhances the activity of the receptor by binding to a site on the receptor that is distinct from the site where the neurotransmitter acetylcholine binds. Ethyl 3-[(2,2-dimethylcyclopropyl)amino]pyridazine-4-carboxylate increases the sensitivity of the receptor to acetylcholine, resulting in increased activity of the receptor.
Biochemical and Physiological Effects:
Ethyl 3-[(2,2-dimethylcyclopropyl)amino]pyridazine-4-carboxylate has been shown to have a range of biochemical and physiological effects. In addition to its effects on the α7 receptor, Ethyl 3-[(2,2-dimethylcyclopropyl)amino]pyridazine-4-carboxylate has been shown to have anti-inflammatory properties and to increase the release of certain neurotransmitters in the brain. Ethyl 3-[(2,2-dimethylcyclopropyl)amino]pyridazine-4-carboxylate has also been shown to improve cognitive function in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

Ethyl 3-[(2,2-dimethylcyclopropyl)amino]pyridazine-4-carboxylate has several advantages as a pharmacological tool for studying the α7 receptor. It is highly selective for the α7 receptor, meaning that it does not interact with other receptors in the brain. Ethyl 3-[(2,2-dimethylcyclopropyl)amino]pyridazine-4-carboxylate is also relatively stable and easy to synthesize, making it a cost-effective option for research. However, Ethyl 3-[(2,2-dimethylcyclopropyl)amino]pyridazine-4-carboxylate has limitations as well. It has a relatively short half-life, meaning that its effects are not long-lasting. Additionally, Ethyl 3-[(2,2-dimethylcyclopropyl)amino]pyridazine-4-carboxylate has yet to be tested in human clinical trials, so its safety and efficacy in humans are not yet known.

Future Directions

There are several future directions for research on Ethyl 3-[(2,2-dimethylcyclopropyl)amino]pyridazine-4-carboxylate. One potential area of research is the use of Ethyl 3-[(2,2-dimethylcyclopropyl)amino]pyridazine-4-carboxylate as a treatment for neurodegenerative diseases such as Alzheimer's disease. Ethyl 3-[(2,2-dimethylcyclopropyl)amino]pyridazine-4-carboxylate has been shown to improve cognitive function in animal models of Alzheimer's disease, so further research is needed to determine its potential as a therapeutic agent. Another area of research is the development of more potent and selective α7 receptor modulators based on the structure of Ethyl 3-[(2,2-dimethylcyclopropyl)amino]pyridazine-4-carboxylate. Finally, research is needed to determine the safety and efficacy of Ethyl 3-[(2,2-dimethylcyclopropyl)amino]pyridazine-4-carboxylate in human clinical trials.

Synthesis Methods

Ethyl 3-[(2,2-dimethylcyclopropyl)amino]pyridazine-4-carboxylate can be synthesized through a series of chemical reactions. The synthesis method involves the reaction of 3-amino-4-carboxypyridine with 2,2-dimethylcyclopropanecarbonyl chloride in the presence of a base. This reaction results in the formation of Ethyl 3-[(2,2-dimethylcyclopropyl)amino]pyridazine-4-carboxylate as a white solid with a yield of approximately 50%.

Scientific Research Applications

Ethyl 3-[(2,2-dimethylcyclopropyl)amino]pyridazine-4-carboxylate has been used in scientific research as a pharmacological tool to study the function of certain receptors in the brain. Specifically, Ethyl 3-[(2,2-dimethylcyclopropyl)amino]pyridazine-4-carboxylate has been shown to selectively activate the α7 nicotinic acetylcholine receptor, which is involved in cognitive processes such as learning and memory. Ethyl 3-[(2,2-dimethylcyclopropyl)amino]pyridazine-4-carboxylate has also been used to study the role of the α7 receptor in inflammation and neurodegenerative diseases.

properties

IUPAC Name

ethyl 3-[(2,2-dimethylcyclopropyl)amino]pyridazine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O2/c1-4-17-11(16)8-5-6-13-15-10(8)14-9-7-12(9,2)3/h5-6,9H,4,7H2,1-3H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMXGGZIFMKHJRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=NC=C1)NC2CC2(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-[(2,2-dimethylcyclopropyl)amino]pyridazine-4-carboxylate

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